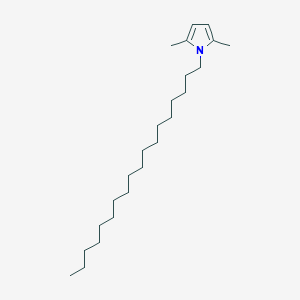
2,5-Dimethyl-1-octadecylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-octadecylpyrrole is an organic compound with the molecular formula C24H45N and a molecular weight of 347.63 g/mol . It belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. Pyrroles are significant due to their presence in various natural products and their applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-octadecylpyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine . For this compound, the starting materials would include 2,5-hexanedione and octadecylamine. The reaction typically occurs under acidic conditions and may require heating to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields . This method involves the protection of primary amines as 2,5-dimethylpyrroles under microwave irradiation, which significantly shortens the reaction time compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-octadecylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring to a pyrrolidine ring.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
2,5-Dimethyl-1-octadecylpyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-octadecylpyrrole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of bacterial cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the octadecyl group, making it less hydrophobic and potentially less effective in certain applications.
2,5-Dimethyl-1-hexadecylpyrrole: Similar structure but with a shorter alkyl chain, which may affect its solubility and biological activity.
Uniqueness
2,5-Dimethyl-1-octadecylpyrrole is unique due to its long octadecyl chain, which enhances its hydrophobicity and may improve its interaction with lipid membranes and hydrophobic enzyme pockets . This structural feature can make it more effective in certain biological and industrial applications compared to its shorter-chain analogs .
Properties
CAS No. |
102809-09-6 |
|---|---|
Molecular Formula |
C24H45N |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
2,5-dimethyl-1-octadecylpyrrole |
InChI |
InChI=1S/C24H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(2)20-21-24(25)3/h20-21H,4-19,22H2,1-3H3 |
InChI Key |
SLRBXAUDEQGJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)

![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)


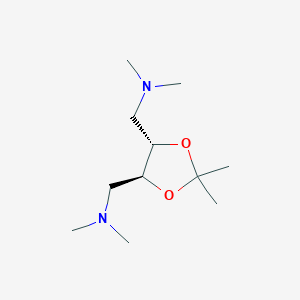

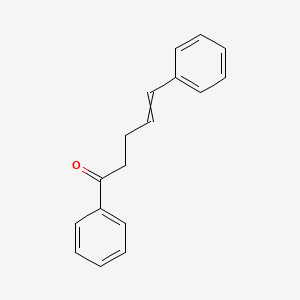

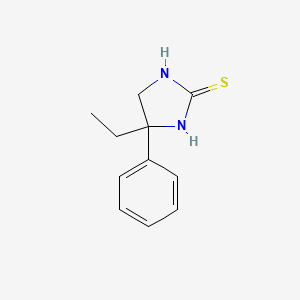
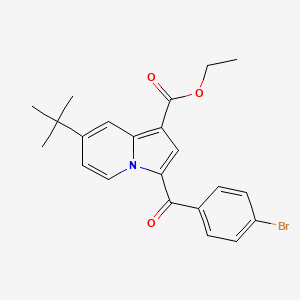
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)

